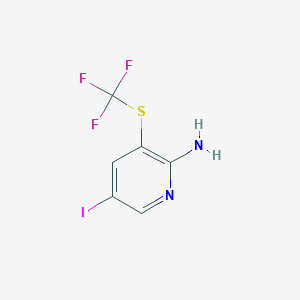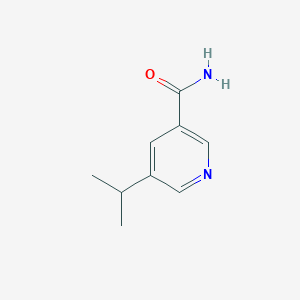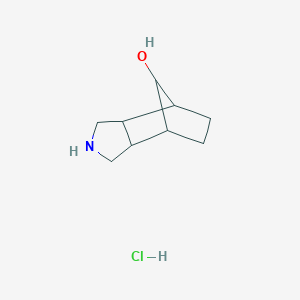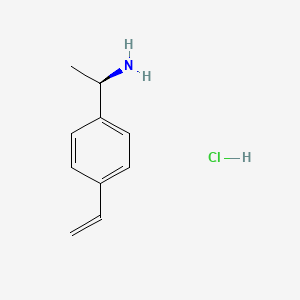
(R)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a vinyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ®-1-(4-Ethylphenyl)ethan-1-amine hydrochloride.
Substitution: Formation of various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are leveraged in the manufacture of advanced materials and fine chemicals.
作用機序
The mechanism of action of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The amine group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Vinylphenyl)ethan-1-amine: The non-chiral version of the compound.
4-Vinylbenzylamine: A structurally related compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a vinyl group and an amine group. This combination of features makes it a versatile compound with diverse applications in various fields of research and industry.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(1R)-1-(4-ethenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m1./s1 |
InChIキー |
SSWDGINDUUAPLS-DDWIOCJRSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C=C)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)C=C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



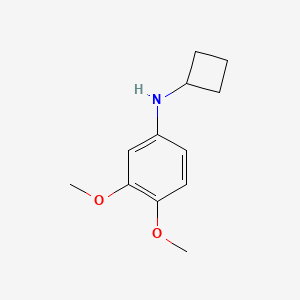

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
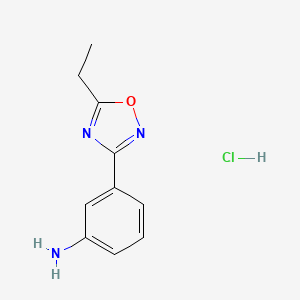
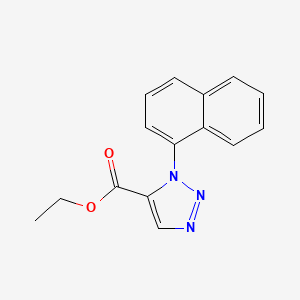
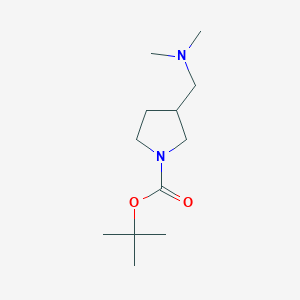
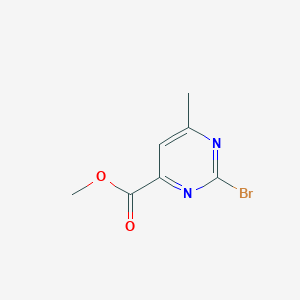
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)

